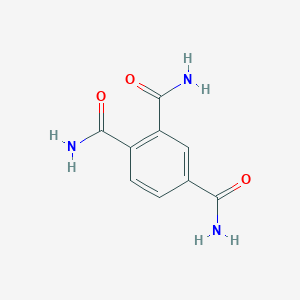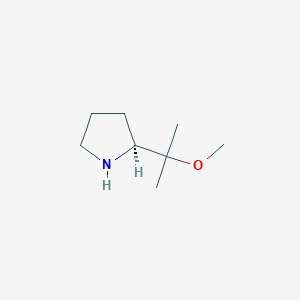![molecular formula C12H19Cl2FN2 B177028 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride CAS No. 199672-23-6](/img/structure/B177028.png)
1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride is a chemical compound belonging to the class of diazepanes. It is known for its potent and selective binding to the α2-adrenoceptor subtype, which plays a crucial role in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects on cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with the α2-adrenoceptor subtype. Upon binding to this receptor, it modulates the release of neurotransmitters such as norepinephrine, leading to various physiological responses. The molecular pathways involved include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride
- 1-Ethyl-1,4-diazepane dihydrochloride
- 1,3-Dimethyl-1,4-diazepane dihydrochloride
- 1-(2-Furoyl)-1,4-diazepane
Uniqueness: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride is unique due to its specific binding affinity for the α2-adrenoceptor subtype, which distinguishes it from other diazepane derivatives. This selective binding makes it a valuable tool in research focused on adrenergic signaling pathways .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;/h2-5,14H,1,6-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOCIWAVBYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590465 |
Source


|
| Record name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-23-6 |
Source


|
| Record name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199672-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
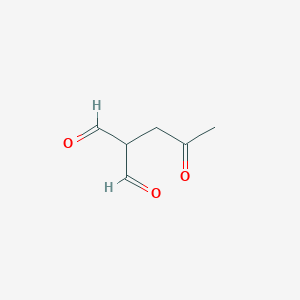


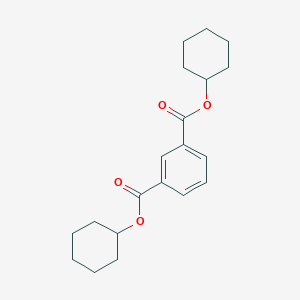
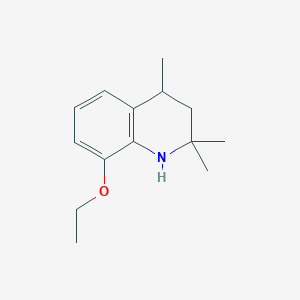
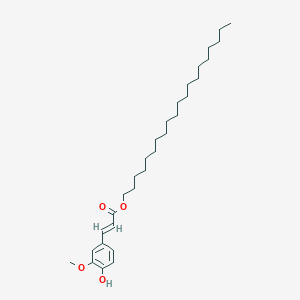
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
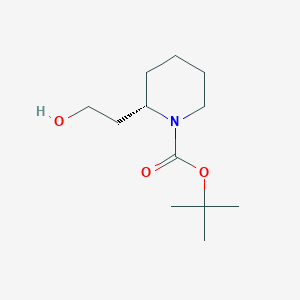
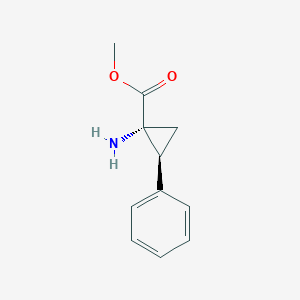
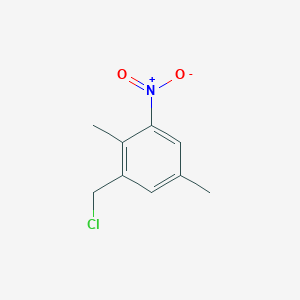
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)

